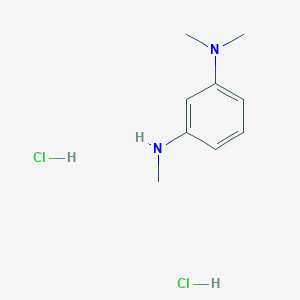

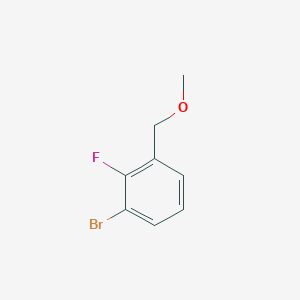

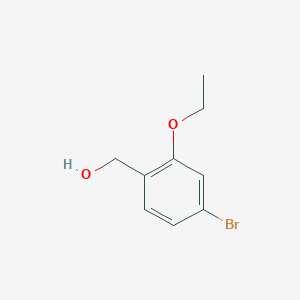

![molecular formula C20H27N3O5 B1374816 6-Benzyl 2-tert-butyl 10-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate CAS No. 1251020-61-7](/img/structure/B1374816.png)

6-Benzyl 2-tert-butyl 10-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate

Overview

Description

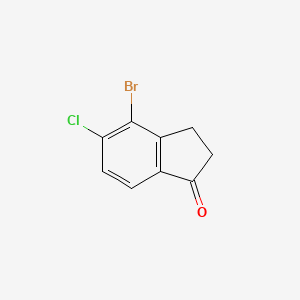

“6-Benzyl 2-tert-butyl 10-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate” is a chemical compound with the CAS Number: 1251020-61-7 . It has a molecular weight of 389.45 and its molecular formula is C20H27N3O5 . The compound appears as a yellow to brown solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H27N3O5/c1-19(2,3)28-17(25)22-11-9-20(14-22)16(24)21-10-12-23(20)18(26)27-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3, (H,21,24) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a yellow to brown solid . It has a molecular weight of 389.45 and its molecular formula is C20H27N3O5 . Unfortunately, other physical and chemical properties like boiling point or solubility were not found in the web search results.Scientific Research Applications

Crystal Structure Analysis

- The crystal structure of a similar compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, revealed imposed mirror symmetry and a chair conformation of the hexahydropyrimidine ring with two benzyl substituents equatorially bonded to the ring N atoms. This analysis contributes to understanding the stereochemistry of similar compounds (Dong et al., 1999).

NMR Spectroscopy in Configuration Assignment

- A study on 1,4‐diazaspiro[4.5]decanes and related compounds used 1H, 13C, 15N, and 17O NMR for analyzing relative stereochemistry. This research aids in characterizing similar spirolactam structures spectroscopically (Guerrero-Alvarez et al., 2004).

Aziridination and Cycloaddition Reactions

- Research on the aziridination and 1,3-dipolar cycloaddition of similar compounds, like 2,6-Dibenzylidenecyclohexanone, contributes to synthetic chemistry, providing insights into forming single stereoisomers of complex structures (Albar et al., 1997).

Synthesis of Spiro[4.5]decane Derivatives

- Synthesis of new spirocyclic amide derivatives, like N-(3,4-Dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide Hydrochloride, highlights novel synthetic routes valuable in medicinal chemistry (Srinivasan et al., 2012).

Conformational Analysis in Peptide Synthesis

- The synthesis of specific diazaspiro[4.5]decanes as constrained surrogates for dipeptides in peptide synthesis, along with their conformational analysis, offers insights into designing molecules that mimic biological structures (Fernandez et al., 2002).

Synthesis and Evaluation of Antiviral Compounds

- A study on the synthesis of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives and their evaluation as antiviral agents demonstrates the potential of such structures in developing new antiviral medications (Apaydın et al., 2020).

Development of Compound Libraries

- The creation of a compound library based on spiropiperidine motifs, including 8-benzyl-4-(p-substituted-benzyl)-1,4,8-triazaspiro[4.5]decan-2-one, is a significant contribution to combinatorial chemistry and drug discovery (Feliu et al., 2004).

Biochemical Analysis

Biochemical Properties

6-Benzyl 2-tert-butyl 10-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For example, it may bind to the active sites of enzymes, altering their activity and affecting the overall metabolic flux .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic processes, leading to changes in cellular behavior and function . Additionally, it may impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding interaction can result in changes in gene expression, enzyme activity, and overall cellular function . The compound’s unique structure allows it to fit into the active sites of enzymes, thereby modulating their activity and influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it may cause toxic or adverse effects, including disruption of cellular processes and potential toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with these enzymes can lead to changes in the overall metabolic balance, affecting the production and utilization of metabolites . This can have significant implications for cellular function and overall metabolic health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for determining its overall efficacy and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity .

properties

IUPAC Name |

6-O-benzyl 2-O-tert-butyl 10-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5/c1-19(2,3)28-17(25)22-11-9-20(14-22)16(24)21-10-12-23(20)18(26)27-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHIEYJWUIKBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)C(=O)NCCN2C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid](/img/structure/B1374746.png)